![molecular formula C9H8Br4O B14257332 2,3,4,4-Tetrabromo-1,5-dimethyl-8-oxabicyclo[3.2.1]octa-2,6-diene CAS No. 444586-27-0](/img/structure/B14257332.png)
2,3,4,4-Tetrabromo-1,5-dimethyl-8-oxabicyclo[3.2.1]octa-2,6-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,4-Tetrabromo-1,5-dimethyl-8-oxabicyclo[321]octa-2,6-diene is a brominated organic compound It is characterized by the presence of four bromine atoms and a bicyclic structure, which includes an oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4-Tetrabromo-1,5-dimethyl-8-oxabicyclo[3.2.1]octa-2,6-diene typically involves the bromination of a precursor compound. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the precursor is continuously fed into a reactor containing the brominating agent. The reaction mixture is then processed to isolate and purify the desired product. This method ensures a consistent and high-yield production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,4-Tetrabromo-1,5-dimethyl-8-oxabicyclo[3.2.1]octa-2,6-diene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, resulting in a less brominated product.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing structure.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used to replace bromine atoms with iodine.
Reduction: Reducing agents like zinc in acetic acid can be used to remove bromine atoms.
Oxidation: Oxidizing agents such as potassium permanganate can be used to introduce additional oxygen-containing functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield iodinated derivatives, while reduction reactions can produce less brominated compounds.
Wissenschaftliche Forschungsanwendungen
2,3,4,4-Tetrabromo-1,5-dimethyl-8-oxabicyclo[3.2.1]octa-2,6-diene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine atoms into other compounds.
Biology: The compound can be used in studies involving brominated organic molecules and their biological effects.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of brominated drugs.
Industry: It is used in the production of flame retardants and other brominated materials.
Wirkmechanismus
The mechanism by which 2,3,4,4-Tetrabromo-1,5-dimethyl-8-oxabicyclo[3.2.1]octa-2,6-diene exerts its effects involves the interaction of its bromine atoms with various molecular targets. The bromine atoms can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. The bicyclic structure also plays a role in its chemical behavior, providing rigidity and influencing its overall reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4,5-Tetrabromo-3,6-dimethylbenzene: This compound has a similar brominated structure but lacks the bicyclic framework and oxygen atom.
Tetrabromobisphenol A: Another brominated compound used as a flame retardant, but with a different structural framework.
Uniqueness
2,3,4,4-Tetrabromo-1,5-dimethyl-8-oxabicyclo[321]octa-2,6-diene is unique due to its bicyclic structure and the presence of an oxygen atom within the ring system
Eigenschaften
CAS-Nummer |
444586-27-0 |
|---|---|
Molekularformel |
C9H8Br4O |
Molekulargewicht |
451.77 g/mol |
IUPAC-Name |
2,3,4,4-tetrabromo-1,5-dimethyl-8-oxabicyclo[3.2.1]octa-2,6-diene |
InChI |
InChI=1S/C9H8Br4O/c1-7-3-4-8(2,14-7)9(12,13)6(11)5(7)10/h3-4H,1-2H3 |
InChI-Schlüssel |
YCSHLFUCNSQRQB-UHFFFAOYSA-N |
Kanonische SMILES |
CC12C=CC(O1)(C(C(=C2Br)Br)(Br)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Butyl 4-[(4,6-dichloro-1,3,5-triazin-2-YL)amino]benzoate](/img/structure/B14257256.png)
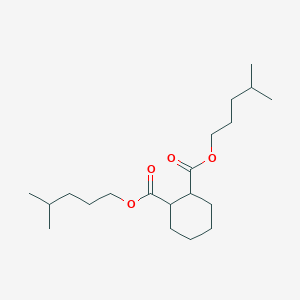

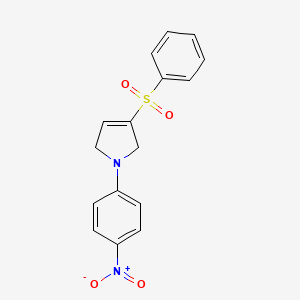

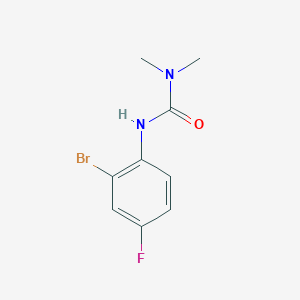
![9H-Fluoren-9-one, 2,7-bis[bis(4-butylphenyl)amino]-](/img/structure/B14257281.png)

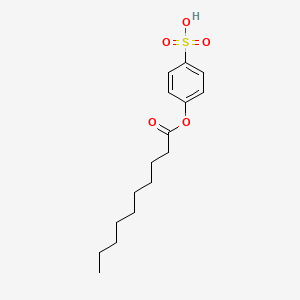
![1H,3H-[1,3]Oxazolo[3,4-a][1,4]diazepine](/img/structure/B14257302.png)
![{4-[Di(pyridin-2-yl)amino]phenyl}(dimethyl)silanol](/img/structure/B14257307.png)
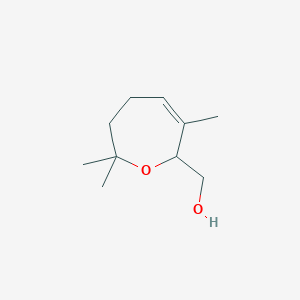
![[4-(7-Hydroxy-4-oxo-4H-1-benzopyran-3-yl)phenoxy]acetic acid](/img/structure/B14257333.png)
